![molecular formula C42H62ClN5O8 B1193216 N-(m-PEG4)-N'-(azide-PEG4)-Cy3](/img/structure/B1193216.png)
N-(m-PEG4)-N'-(azide-PEG4)-Cy3
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Description
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Immobilization of Biomolecules
One application of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is in the immobilization of biomolecules onto solid surfaces. This process utilizes sequential Diels-Alder and azide-alkyne cycloaddition reactions (click chemistry) for effective attachment of carbohydrates and proteins to surfaces. This technique is facilitated by the stability of functional groups like alkyne, azide, cyclodiene, and EMC, which do not react with common organic reagents or biomolecule functional groups. The use of appropriate PEG linkers in this method allows for the immobilization of a wide range of complex substances (Sun et al., 2006).
Application in Dye-Sensitized Solar Cells
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 has been utilized in the synthesis of Poly(ethylene glycol) containing terminal azide groups (PEG-N3), which were then complexed with ionic components to enhance the mechanical properties of electrolytes in solid-state dye-sensitized solar cells (DSSCs). This application highlights the use of PEG-N3 in improving solar cell performance through material innovation (Koh et al., 2010).
Cartilage Tissue Engineering
In the field of tissue engineering, N-(m-PEG4)-N'-(azide-PEG4)-Cy3 has been employed in the synthesis of in situ cross-linkable hyaluronic acid hydrogels. These hydrogels, derived from hyaluronic acid via bioorthogonal reactions, showed potential in cartilage regeneration. The gelation involved copper-free click reactions between azide and dibenzyl cyclooctyne, demonstrating the hydrogel's ability to support cell survival and regenerate cartilaginous tissue (Han et al., 2018).
Synthesis of Photo-responsive Micelles
This compound has been used in the creation of photo-responsive reversible micelles for controlled release and re-encapsulation of hydrophobic drugs. These micelles were formed by connecting amphiphilic poly(ethylene glycol)-modified poly(carbonate)s and azide-functional trifluoromethoxy-azobenzene, exhibiting reversible self-assembly and disassembly under light irradiation (Hu et al., 2014).
properties
Product Name |
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 |
---|---|
Molecular Formula |
C42H62ClN5O8 |
Molecular Weight |
800.44 |
IUPAC Name |
(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
HVUSQYQFLSTKMM-APZLAQLZSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 |
Origin of Product |
United States |
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